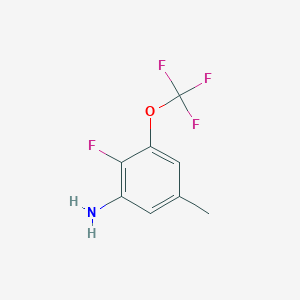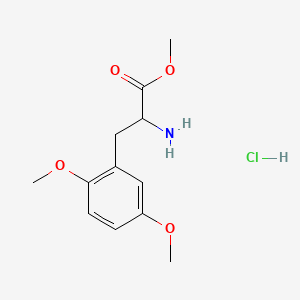![molecular formula C19H20N6O6 B13463510 3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes azidoethoxy groups and a piperidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azidoethoxy intermediate: This involves the reaction of ethylene glycol with sodium azide under suitable conditions to form the azidoethoxy group.
Coupling with the phenylamine derivative: The azidoethoxy intermediate is then coupled with a phenylamine derivative to form the desired azidoethoxyphenylamine.
Cyclization and formation of the piperidine-dione core: The final step involves cyclization and formation of the piperidine-dione core through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazole derivatives in click chemistry reactions.
Scientific Research Applications
3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The azido group allows for bioorthogonal reactions, enabling the compound to label and track biomolecules without interfering with native biological processes. The piperidine-dione core may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}propanoic acid: Similar in structure due to the presence of azidoethoxy groups.
Azido-dPEG 4-acid: Contains azido and polyethylene glycol (PEG) groups, used in similar bioorthogonal applications.
Uniqueness
3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is unique due to its combination of azidoethoxy groups and a piperidine-dione core, which provides a versatile platform for various chemical reactions and applications in scientific research.
Properties
Molecular Formula |
C19H20N6O6 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-[3-[3-[2-(2-azidoethoxy)ethoxy]anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H20N6O6/c20-24-21-6-7-30-8-9-31-13-3-1-2-12(10-13)22-14-11-17(27)25(19(14)29)15-4-5-16(26)23-18(15)28/h1-3,10-11,15,22H,4-9H2,(H,23,26,28) |
InChI Key |
FNXLBGPFRWALGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
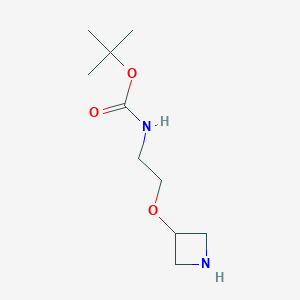
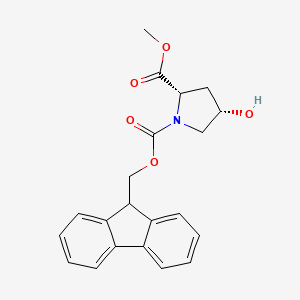

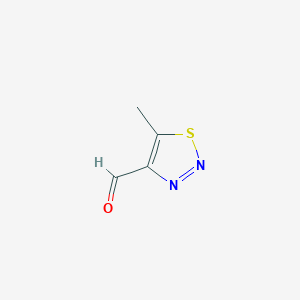
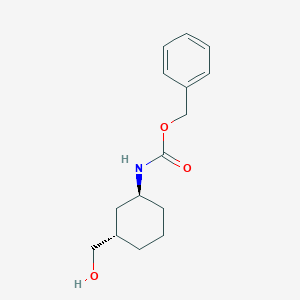
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)

![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
